5-[(E)-benzylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(benzylideneamino)-2,7,9-trimethyl- is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes pyridine, thiophene, and pyrimidine moieties, making it a versatile scaffold for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(benzylideneamino)-2,7,9-trimethyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminothiophene derivatives with pyridine-3-carboxaldehyde in the presence of a suitable catalyst can lead to the formation of the desired pyrido-thieno-pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time . Additionally, the use of automated flow reactors can facilitate large-scale production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(benzylideneamino)-2,7,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify specific moieties within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemistry: The compound serves as a valuable scaffold for the development of new chemical entities with diverse functionalities.
Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound’s unique properties make it suitable for use in materials science and as a building block for advanced materials.
Mechanism of Action
The mechanism by which Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(benzylideneamino)-2,7,9-trimethyl- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, the compound can modulate signaling pathways by interacting with receptors or other cellular components, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amines: These compounds share a similar core structure and have been studied for their biological activities.
Pyrido[4’,3’4,5]thieno[2,3-d]pyrimidines: These derivatives exhibit comparable chemical properties and have been explored for various applications.
Uniqueness
Pyrido(3’,2’:4,5)thieno(3,2-d)pyrimidin-4(3H)-one, 3-(benzylideneamino)-2,7,9-trimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the benzylideneamino and trimethyl groups enhances its reactivity and potential for diverse applications, distinguishing it from other similar compounds .
Properties
CAS No. |
99504-90-2 |
---|---|
Molecular Formula |
C19H16N4OS |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
5-[(E)-benzylideneamino]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C19H16N4OS/c1-11-9-12(2)21-18-15(11)16-17(25-18)19(24)23(13(3)22-16)20-10-14-7-5-4-6-8-14/h4-10H,1-3H3/b20-10+ |
InChI Key |
HKDAEZOGNFGKDQ-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)/N=C/C4=CC=CC=C4)C |
SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)N=CC4=CC=CC=C4)C |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)N=CC4=CC=CC=C4)C |
Origin of Product |
United States |
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